o-Phenylenediamine

Catalog No.
S577049
CAS No.
95-54-5
M.F
C6H8N2
C6H4(NH2)2
C6H8N2
M. Wt
108.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
o-Phenylenediamine

CAS Number

95-54-5

Product Name

o-Phenylenediamine

IUPAC Name

benzene-1,2-diamine

Molecular Formula

C6H8N2
C6H4(NH2)2
C6H8N2

Molecular Weight

108.14 g/mol

InChI

InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2

InChI Key

GEYOCULIXLDCMW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N)N

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
Freely soluble in alcohol, chloroform, ether
Soluble in water, ethyl ether, benzene, chloroform; very soluble in ethanol
In water, 4.07X10+4 mg/L at 35 °C
Solubility in water, g/100ml at 35 °C: 0.4

Synonyms

1,2-Benzenediamine; o-Phenylenediamine; 1,2-Diaminobenzene; 2-Aminoaniline; C.I. 76010; C.I. Oxidation Base 16; IK 3; NSC 5354; Orthamine; o-Aminoaniline; o-Aminophenylamine; o-Benzenediamine; o-Diaminobenzene

Canonical SMILES

C1=CC=C(C(=C1)N)N

Biological Assays:

  • Enzyme-linked immunosorbent assay (ELISA)

    o-PD serves as a substrate in ELISA tests. When linked to an enzyme like horseradish peroxidase (HRP), it undergoes a colorimetric reaction upon exposure to specific target molecules, enabling researchers to detect and quantify them. Source: National Institutes of Health: )

  • Cellular Imaging

    o-PD's fluorescent properties make it useful for labeling biomolecules in cells. Researchers can track and visualize specific cellular components using o-PD conjugates.

Material Science:

  • Polymer synthesis

    o-PD acts as a monomer in the formation of conductive polymers. These polymers have potential applications in organic electronics, sensors, and batteries. Source: ScienceDirect:

  • Nanoparticle synthesis

    o-PD plays a role in the synthesis of various nanoparticles, including metal and metal oxide nanoparticles. These nanoparticles find use in catalysis, drug delivery, and imaging.

Environmental Science:

  • Bioremediation: o-PD can be used in the degradation of certain pollutants, such as azo dyes, in environmental remediation efforts. Source: Applied and Environmental Microbiology:

o-Phenylenediamine, also known as 1,2-phenylenediamine, is an organic compound with the molecular formula C₆H₈N₂. It consists of a benzene ring with two amino groups positioned ortho to each other. This compound is typically a colorless to pale yellow solid that is soluble in water and organic solvents. o-Phenylenediamine is primarily recognized for its role as a hydrogen donor and its utility in various

o-Phenylenediamine is a potential health hazard and should be handled with appropriate precautions:

  • Skin and eye irritant: Contact with OPD can cause severe irritation and burns to the skin and eyes [].
  • Respiratory irritant: Inhalation can irritate the nose and throat [].
  • Skin sensitization: Repeated exposure can cause allergic skin reactions [].

Recommendations

  • Wear personal protective equipment (gloves, goggles, respirator) when handling OPD [].
  • Ensure proper ventilation in the workspace [].
  • Wash hands thoroughly after handling [].
  • Store in a cool, dry place away from light and heat [].

  • Condensation Reactions: It can condense with aldehydes and ketones to form imines or other derivatives .
  • Oxidation: Upon oxidation, o-phenylenediamine transforms into reactive o-quinone diimine, which can further react with itself to yield 2,3-diaminophenazine .
  • Cyclization: It can react with α,β-unsaturated carboxylic acids to form complex structures such as benzodiazepinones .

These reactions highlight its versatility as a building block in organic synthesis.

o-Phenylenediamine exhibits various biological activities. It has been studied for its potential antioxidant properties and its role in the formation of biologically active compounds. Some studies indicate that it may possess antimicrobial properties, although further research is needed to fully elucidate its biological effects .

Several methods exist for synthesizing o-phenylenediamine:

  • Reduction of Nitro Compounds: One common method involves the reduction of ortho-nitroaniline using catalytic hydrogenation or chemical reducing agents.
  • Ammonolysis of Halogenated Compounds: This method entails the reaction of ortho-dihalobenzenes with ammonia under specific conditions.
  • Direct Amination: The direct amination of phenol derivatives can also yield o-phenylenediamine, albeit under more stringent conditions .

These methods provide flexibility depending on the desired purity and yield.

o-Phenylenediamine has several important applications:

  • Dyes and Pigments: It is extensively used in the production of dyes and pigments due to its ability to form colored complexes.
  • Rubber Industry: The compound serves as an antioxidant in rubber formulations, enhancing durability and performance.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic uses, including anti-cancer agents and other pharmaceuticals .

These applications underscore its significance across various industries.

Interaction studies involving o-phenylenediamine have revealed insights into its reactivity and potential applications:

  • Nanomaterial Catalysis: Recent studies have shown that gold nanoparticles can catalyze the oxidation of o-phenylenediamine, leading to unique optical properties that could be exploited in sensing applications .
  • Biochemical Interactions: Research has indicated that o-phenylenediamine can interact with biological macromolecules, potentially influencing biochemical pathways .

Such studies are crucial for understanding both its utility and safety in practical applications.

o-Phenylenediamine shares structural similarities with several related compounds. Here are some notable examples:

CompoundStructureUnique Features
m-PhenylenediamineAmino groups meta to each otherLess reactive than o-phenylenediamine
p-PhenylenediamineAmino groups para to each otherExhibits different dyeing properties
1,3-DiaminobenzeneAmino groups at positions 1 and 3Different reactivity patterns due to spacing
1,4-DiaminobenzeneAmino groups at positions 1 and 4Less steric hindrance compared to o-phenylenediamine

The positioning of amino groups influences both reactivity and application potential, making o-phenylenediamine unique among these compounds.

Physical Description

1,2-phenylenediamine appears as colorless monoclinic crystals if pure; technical grade brownish-yellow crystals or a sandy brown solid. Used in manufacture of dyes, photography, organic synthesis.
DryPowder; Liquid
BROWN-TO-YELLOW CRYSTALS. TURNS DARK ON EXPOSURE TO LIGHT.
Colorless monoclinic crystals if pure; technical grade brownish-yellow crystals or a sandy brown solid.

Color/Form

Brownish-yellow leaflets from water; plates from chloroform
Tan crystals or leaflets from water
White crystalline solid when pure

XLogP3

0.1

Boiling Point

493 to 496 °F at 760 mm Hg (NTP, 1992)
257.0 °C
257 °C
256-258 °C
493-496°F

Flash Point

313 °F (NFPA, 2010)
313 °F; 156 °C (Closed cup)
156 °C c.c.
313°F

Vapor Density

Relative vapor density (air = 1): 3.73

LogP

0.15 (LogP)
log Kow = 0.15
0.15 (calculated)

Melting Point

216 to 219 °F (NTP, 1992)
102.5 °C
102.1 °C
103-104 °C
216-219°F

UNII

8B713N8Q0F

Related CAS

615-28-1 (di-hydrochloride)

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

0.00 mmHg
2.06X10-3 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.0013

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

95-54-5

Wikipedia

O-phenylenediamine

Methods of Manufacturing

The principal route to o-phenylenediamine is by the reduction of 2-nitroaniline, which is produced by the amination of 2-chloronitrobenzene with ammonia. Hydrogenation can be achieved with a variety of reducing agents, such as iron powder, hydrazine, or hydrogen sulfide, but commercially it is performed catalytically in the liquid phase over a palladium catalyst.
AMMONOLYSIS FOLLOWED BY REDUCTION OF O-CHLORONITROBENZENE; REDUCTION OF O-NITROANILINE WITH SODIUM SULFIDE IN AN AUTOCLAVE
Made by reducing o-nitroaniline with Zn and NaOH.
Reduction of ortho-dinitrobenzene or nitroaniline with iron and hydrochloric acid. Method of purification: crystallization.

General Manufacturing Information

All other basic organic chemical manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
1,2-Benzenediamine: ACTIVE

Analytic Laboratory Methods

Method: OSHA 87; Procedure: high performance liquid chromatography using ultraviolet detector; Analyte: o-phenylenediamine; Matrix: air; Detection Limit: 2.1 ug/cu m.
Identification and estimation of hair dye components by high-performance liquid phase chromatography.
Method No. 87; m-, o- and p-Phenylenediamine, HPLC, quantitation limit 2.1 ug/cu-m (based on a 100-L air volume).

Storage Conditions

Separated from food and feedstuffs. Well closed.

Dates

Modify: 2023-08-15

Dual-signal uric acid sensing based on carbon quantum dots and o-phenylenediamine

Chunling Yuan, Xiu Qin, Yuanjin Xu, Rui Shi, Shiqi Cheng, Yilin Wang
PMID: 33743305   DOI: 10.1016/j.saa.2021.119678

Abstract

Fluorescent carbon quantum dots (CQDs), which showed excitation-dependent emission characteristics, were prepared using a facile hydrothermal method. The structure and optical properties of CQDs were characterized by transmission electron microscopy, X-ray photoelectron spectroscopy, Fourier transform infrared spectroscopy, UV-Vis spectroscopy, and fluorescence spectroscopy. These CQDs also showed peroxidase-like activity and could catalyze the H
O
-mediated oxidation of o-phenylenediamine (OPD) to form 2,3-diaminophenazine (DAP) with an absorption peak at 420 nm. DAP exhibited an obvious fluorescence emission at 550 nm under the excitation of 360 nm. On the other hand, it decreased the fluorescence of CQDs at 450 nm via inner filter effect. The experimental results indicated that the H
O
concentration affected the color of DAP and the fluorescence intensity of CQDs and DAP. Thus, a colorimetric and ratiometric fluorescence dual-signal method was established for measuring the concentrations of H
O
and uric acid (UA). The effects of pH, incubation temperature, incubation time, and OPD concentration on the response were investigated. Under the conditions of pH 7.5, temperature 50 °C, incubation time 30 min, and OPD 1.5 mM, the absorbance and fluorescence intensity ratio responses were linearly dependent on UA concentration ranging from 5.0 μM to 100 μM. The limits of detection were 0.7 and 0.5 μM with a colorimetric method and ratiometric fluorescence method, respectively. More importantly, this dual responsive method has been applied to the determination of UA in urine samples with satisfactory results.


Hierarchically Porous Biocatalytic MOF Microreactor as a Versatile Platform towards Enhanced Multienzyme and Cofactor-Dependent Biocatalysis

Jieying Liang, Song Gao, Jian Liu, Muhammad Y B Zulkifli, Jiangtao Xu, Jason Scott, Vicki Chen, Jiafu Shi, Aditya Rawal, Kang Liang
PMID: 33258208   DOI: 10.1002/anie.202014002

Abstract

Metal-organic frameworks (MOFs) have recently emerged as excellent hosting matrices for enzyme immobilization, offering superior physical and chemical protection for biocatalytic reactions. However, for multienzyme and cofactor-dependent biocatalysis, the subtle orchestration of enzymes and cofactors is largely disrupted upon immobilizing in the rigid crystalline MOF network, which leads to a much reduced biocatalytic efficiency. Herein, we constructed hierarchically porous MOFs by controlled structural etching to enhance multienzyme and cofactor-dependent enzyme biocatalysis. The expanded size of the pores can provide sufficient space for accommodated enzymes to reorientate and spread within MOFs in their lower surface energy state as well as to decrease the inherent barriers to accelerate the diffusion rate of reactants and intermediates. Moreover, the developed hierarchically porous MOFs demonstrated outstanding tolerance to inhospitable surroundings and recyclability.


Ratiometric fluorescence assay for L-Cysteine based on Fe-doped carbon dot nanozymes

Changfang Lu, Yao Liu, Qin Wen, Yang Liu, Yanying Wang, Hanbing Rao, Zhi Shan, Wei Zhang, Xianxiang Wang
PMID: 32659751   DOI: 10.1088/1361-6528/aba578

Abstract

In this work, a ratiometric fluorescence method based on nanozyme was fabricated to determine L-Cysteine. Taking silkworm feces as a carbon source, together with Fe
, Fe-doped carbon dots (Fe-CDs) were synthesized through a hydrothermal method. Fe-CDs were able to oxidize the enzyme substrate o-phenylenediamine (OPD) to produce oxidized OPD (Ox-OPD) when H
O
coexisted with them. Based on the fluorescence property of Fe-CDs and Ox-OPD, a dual-emission system was built. Since L-Cysteine contains reductive thiols that can inhibit the production of Ox-OPD, the addition of L-Cysteine caused a decrease in the fluorescence intensity of Ox-OPD. The results showed that the ratio of fluorescence intensities at 450 and 560 nm (I
/I
) varied linearly with the concentration of L-Cysteine in the range of 0.25-90 μM and the limit of detection is as low as 0.047 μM. Furthermore, using this ratiometric fluorescence system to determine L-Cysteine in serum and tap-water samples, average recoveries were evaluated to reach 98.75%-103.27% with the relative standard deviation of no more than 4.5%. Based on the fluorescence property and nanozyme-like activity, this work provides an inspiration to open a new horizon in using natural carbon source to synthesize CDs and for the application of CDs as a nanozyme.


A ratiometric fluorescence probe based on graphene quantum dots and o-phenylenediamine for highly sensitive detection of acetylcholinesterase activity

Mingshu Ye, Bixia Lin, Ying Yu, He Li, Yumin Wang, Li Zhang, Yujuan Cao, Manli Guo
PMID: 32833082   DOI: 10.1007/s00604-020-04522-1

Abstract

By using graphene quantum dots (GQDs) and o-phenylenediamine (OPD), a ratiometric fluorescence probe was designed for the highly sensitive and selective detection of AChE. GQDs with strong fluorescence were synthesized by the one-step hydrothermal method. The optimal emission wavelength of GQDs was 450 nm at the excitation wavelength of 375 nm. MnO
nanosheets with a wide absorption band of 300-600 nm were prepared at room temperature. Because of the extensive overlap between the absorption spectrum of MnO
nanosheets and the excitation and emission spectra of GQDs, the fluorescence of GQDs at 450 nm was efficiently quenched by the inner-filter effect. Meanwhile, due to the peroxidase-like activity of MnO
nanosheets, OPD was catalytically oxidized to 2,3-diaminophenazine (oxOPD), a yellow fluorescent substance with a new emission peak at 572 nm. When AChE was present, the substrate acetylthiocholine (ATCh) was hydrolyzed to thiocholine (TCh) that is capable of decomposing MnO
nanosheets. Therefore, the quench of GQDs and the oxidation of OPD by MnO
nanosheets were suppressed, resulting in the fluorescence recovery of GQDs at 450 nm, while the fluorescence decrease of oxOPD at 572 nm. Utilizing the fluorescence intensity ratio F
/F
as the signal readout, the ratiometric fluorescence method was established to detect AChE activity. The ratio F
/F
against the AChE concentration demonstrated two linear relationships in the range 0.1-2.0 and 2.0-4.5 mU mL
with a detection limit of 0.09 mU mL
. The method was applied to the detection of positive human serum samples and the analysis of the inhibitor neostigmine. Due to the advantages of high sensitivity, favorable selectivity, and strong anti-interference, the method possesses an application prospect in clinical diagnosis of AChE and the screening of inhibitors. Graphical abstract Schematic presentation of a ratiometric fluorescence method for the detection of acetylcholinesterase (AChE). The fluorescence of graphene quantum dots (GQDs) is quenched and o-phenylenediamine (OPD) is oxidized to generate fluorescent product 2,3-diaminophenazine (oxOPD) by MnO
nanosheets. When AChE is present, acetylthiocholine iodide (ATCh) is hydrolyzed to thiocholine (TCh) with reducibility for decomposing MnO
nanosheets. Due to the decomposition of MnO
nanosheets, the quenching of GQDs and oxidation of OPD are suppressed. The fluorescence of GQDs at 450 nm is enhanced, while the fluorescence of oxOPD at 572 nm is reduced. The fluorescence intensity ratio F
/F
is used to establish the ratiometric fluorescence method for AChE activity.


Novel synthesis of a dual fluorimetric sensor for the simultaneous analysis of levodopa and pyridoxine

Seyed Mohammad Ghani, Behzad Rezaei, Hamid Reza Jamei, Ali Asghar Ensafi
PMID: 33106947   DOI: 10.1007/s00216-020-03005-9

Abstract

Herein, a fluorimetric sensor was fabricated based on molecularly imprinted polymers (MIPs) with two types of carbon dots as fluorophores. The MIPs produced had similar excitation wavelengths (400 nm) and different emission wavelengths (445 and 545 nm). They were used for the simultaneous analysis of levodopa and pyridoxine. First, two types of carbon dots, i.e. nitrogen-doped carbon dots (NCDs) with a quantum yield of 43%, and carbon dots from o-phenylenediamine (O-CDs) with a quantum yield of 17%, were prepared using the hydrothermal method. Their surfaces were then covered with MIPs through the reverse microemulsion method. Finally, a mixture of powdered NCD@MIP and O-CD@MIP nanocomposites was used for the simultaneous fluorescence measurement of levodopa and pyridoxine. Under optimal conditions using response surface methodology and Design-Expert software, a linear dynamic range of 38 to 369 nM and 53 to 457 nM, and detection limits of 13 nM and 25 nM were obtained for levodopa and pyridoxine, respectively. The capability of the proposed fluorimetric sensor was investigated in human blood serum and urine samples. Graphical Abstract Schematic representation of nitrogen-doped carbon dots (NCDs), carbon dots from o-phenylenediamine (O-CDs), NCDs coated with imprinted polymers (NCD@MIPs), and O-CDs coated with imprinted polymers (O-CD@MIPs) in the presence and absence of levodopa and pyridoxine.


Facile synthesis of benzazoles through biocatalytic cyclization and dehydrogenation employing catalase in water

Prabhakar Shrivas, Sangesh Zodape, Atul Wankhade, Umesh Pratap
PMID: 32527531   DOI: 10.1016/j.enzmictec.2020.109562

Abstract

The benzazoles are very important entities having immense biological activities, hence; the synthesis of benzazoles is one of the prime areas for synthetic chemists. In pursuit of sustainable protocol, herein an oxidative enzyme i.e. catalase mediated sustainable synthesis is presented. Catalase is a metalloenzyme which is essential for the breakdown of toxic hydrogen peroxide into water and oxygen inside the cell. Despite the higher activity and turnover number of catalase inside the cell, its activity outside the cell is unexplored. Therefore, to explore the hidden potential of catalase for catalyzing the organic transformations, here we reported a green and efficient method for synthesis of benzazoles by the cyclocondensation of o-aminothiophenol or o-phenylenediammine and various aryl aldehydes with ensuing dehydrogenation. This protocol is greener, sustainable and rapid with excellent yields of the products and in addition to this, the catalase demonstrates good functional group tolerance.


Fluorometric and Colorimetric Dual-Readout Assay for Histone Demethylase Activity Based on Formaldehyde Inhibition of Ag

Lu Deng, Qingqing Liu, Chunyang Lei, Youyu Zhang, Yan Huang, Zhou Nie, Shouzhuo Yao
PMID: 32489092   DOI: 10.1021/acs.analchem.0c01927

Abstract

Histone demethylases (HDMs) are vital players in epigenetic regulation and important targets in cancer treatment, but effective molecular tools for analyzing HDMs activity are still limited. Interestingly, we found that the process of Ag
-triggered oxidation of
-phenylenediamine (OPD) to 2,3-diaminophenazine (OPDox) could be efficiently inhibited by formaldehyde (HCHO), with the decrease of fluorescent and colorimetric signals from OPDox. Accordingly, we developed a novel label-free fluorescent and colorimetric dual-readout assay for HDMs activity based on direct quantitation of HCHO liberated in the demethylation process. On the basis of the excellent performance of the Ag
-OPD-based method for HCHO quantitation, lysine-specific demethylase 1(LSD1) activity was not only successfully detected with a low detection limit of 0.3 nM (fluorescence) and 0.5 nM (colorimetric) but also observed by the naked eye. Moreover, the feasibility of the proposed assay was further expanded to assess the LSD1 activity in cancer cell lysate and its inhibition through a mix-and-readout procedure. This label-free, cost-effective, and highly sensitive dual-readout assay presents a valuable tool for epigenetics research and drug discovery.


Synthesis of Novel Halogenated Heterocycles Based on

Maria Winiewska-Szajewska, Agnieszka Monika Maciejewska, Elżbieta Speina, Jarosław Poznański, Daniel Paprocki
PMID: 34070615   DOI: 10.3390/molecules26113163

Abstract

Protein kinase CK2 is a highly pleiotropic protein kinase capable of phosphorylating hundreds of protein substrates. It is involved in numerous cellular functions, including cell viability, apoptosis, cell proliferation and survival, angiogenesis, or ER-stress response. As CK2 activity is found perturbed in many pathological states, including cancers, it becomes an attractive target for the pharma. A large number of low-mass ATP-competitive inhibitors have already been developed, the majority of them halogenated. We tested the binding of six series of halogenated heterocyclic ligands derived from the commercially available 4,5-dihalo-benzene-1,2-diamines. These ligand series were selected to enable the separation of the scaffold effect from the hydrophobic interactions attributed directly to the presence of halogen atoms. In silico molecular docking was initially applied to test the capability of each ligand for binding at the ATP-binding site of CK2. HPLC-derived ligand hydrophobicity data are compared with the binding affinity assessed by low-volume differential scanning fluorimetry (nanoDSF). We identified three promising ligand scaffolds, two of which have not yet been described as CK2 inhibitors but may lead to potent CK2 kinase inhibitors. The inhibitory activity against CK2α and toxicity against four reference cell lines have been determined for eight compounds identified as the most promising in nanoDSF assay.


Dual emission carbon dots as enzyme mimics and fluorescent probes for the determination of o-phenylenediamine and hydrogen peroxide

Dhamodiran Mathivanan, Sai Kumar Tammina, Xiuli Wang, Yaling Yang
PMID: 32347382   DOI: 10.1007/s00604-020-04256-0

Abstract

A selective and sensitive fluorescent technique is proposed to determine o-phenylenediamine (OPD) and hydrogen peroxide (H
O
). This is carried out by utilizing enzyme mimics carbon dots (N/Cl-CDs) and fluorescent probe carbon dots (N/Zn-CDs). The synthesized N/Cl-CDs and N/Zn-CDs were characterized by transmission electron microscopy (TEM), X-ray powder diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), X-ray photoelectron spectroscopy (XPS), and Ultraviolet-visible spectrophotometry techniques. The particle size of synthesized carbon dots was found to be 4.1 ± 1.09 nm and 3.3 ± 1.82 nm for N/Cl-CDs and N/Zn-CDs, respectively. The N/Cl-CDs showed a noticeable intrinsic peroxidase-like activity, which could catalyze the oxidization of OPD by H
O
to form the yellow colored product 2,3-diaminophenazine (DAP). The N/Zn-CD fluorescence was quenched directly by DAP through the inner filter effect (IFE). As a result, a novel double carbon dot system as enzyme mimics and fluorescent investigations to recognize OPD and H
O
was obtained. The N/Cl-CDs were synthesized by deep eutectic solvent (DES) source and chamber electric furnace. N/Zn-CDs were also synthesized with the quantum yield of 27.52% through the tubular furnace technique using ethylenediamine tetra acetic acid disodium zinc salt and ascorbic acid as precursors. The detection limits were found to be 0.58 μM and 0.27 μM for OPD and H
O
, respectively. The nanoprobe was applied to real sample analysis, which showed excellent recovery in the range of 95.8-103.5% and 98.6-107.3% for OPD and H
O
respectively. The dual emission carbon dots as enzyme mimic and fluorescent probe sensing system opens a new platform for determination of H
O
and OPD in real samples. Graphical abstract Schematic illustration of the preparation of double carbon dots and determination process of o-phenylenediamine (OPD) and hydrogen peroxide (H
O
).


Rapid and sensitive detection of selective 1,2-diaminobenzene based on facile hydrothermally prepared doped Co3O4/Yb2O3 nanoparticles

Mohammed M Rahman
PMID: 33606736   DOI: 10.1371/journal.pone.0246756

Abstract

In this approach, the performance of a newly developed sensor probe coated with low-dimensional Co3O4/Yb2O3 nanoparticles (NPs) in rapidly detecting 1,2-diaminobenzene was evaluated by an electrochemical technique. The sensor probe was fabricated by depositing a very thin layer consisting of synthesized Co3O4/Yb2O3 NPs using a 5% Nafion conducting binder onto a glassy carbon electrode (GCE). The facile hydrothermally prepared Co3O4/Yb2O3 NPs were totally characterized by conventional methods such as FTIR, UV-vis, TEM, XPS, EDS, and XRD analyses. The fabricated chemical sensor probe was found to exhibit long-term activity, stability in electrochemical response, good sensitivity (5.6962 μAμM-1cm-2), lowest detection limit (0.02±0.001 pM), and broad linear dynamic range (0.1 pM to 0.01 mM). The observed performances suggest that the newly introduced sensor could play an efficient role in detecting 1,2-diaminobenzene especially in healthcare and environmental applications on a broad scale.


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